molecular formula C10H8BrNO B13137964 (4-Bromoquinolin-2-yl)methanol

(4-Bromoquinolin-2-yl)methanol

Cat. No.: B13137964
M. Wt: 238.08 g/mol
InChI Key: YWYSDWDMNIDWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromoquinolin-2-yl)methanol is a chemical compound belonging to the quinoline family, characterized by a bromine atom at the 4th position and a hydroxymethyl group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromoquinolin-2-yl)methanol typically involves the bromination of quinoline followed by hydroxymethylation. One common method includes the electrophotocatalytic hydroxymethylation of azaarenes with methanol . This process involves the use of a photocatalyst and specific reaction conditions to achieve the desired product.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and hydroxymethylation reactions under controlled conditions. The use of transition metal catalysts and green reaction protocols are also explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: (4-Bromoquinolin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: Conversion to quinoline-2-carboxylic acid derivatives.

    Reduction: Formation of quinoline-2-ylmethanol.

    Substitution: Nucleophilic substitution reactions at the bromine position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products:

Scientific Research Applications

(4-Bromoquinolin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Bromoquinolin-2-yl)methanol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • (3-Bromoquinolin-2-yl)methanol
  • (8-Bromoquinolin-4-yl)methanol
  • Quinolin-2-ylmethanol

Comparison: (4-Bromoquinolin-2-yl)methanol is unique due to the specific positioning of the bromine and hydroxymethyl groups, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and synthetic utility .

Properties

IUPAC Name

(4-bromoquinolin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-9-5-7(6-13)12-10-4-2-1-3-8(9)10/h1-5,13H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYSDWDMNIDWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.